molecular formula C13H8F6N2O2 B1388117 1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde CAS No. 1176437-32-3

1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1388117
CAS No.: 1176437-32-3
M. Wt: 338.2 g/mol
InChI Key: KWNUXRYGYZTANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde is a complex organic compound featuring multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them highly valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

While specific safety and hazard information for “1-methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde” is not available, it’s important to note that trifluoromethane, a related compound, is a colorless nonflammable gas that may be narcotic in high concentrations .

Preparation Methods

The synthesis of 1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the pyrazole ring. Common synthetic routes include:

Industrial production methods often rely on scalable and efficient processes, such as continuous flow chemistry, to produce the compound in large quantities.

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines .

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The compound can modulate various biochemical pathways, leading to its observed effects .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6N2O2/c1-21-11(7(6-22)10(20-21)13(17,18)19)23-9-5-3-2-4-8(9)12(14,15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNUXRYGYZTANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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